![molecular formula C16H18BNO3 B11840117 Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- CAS No. 268748-25-0](/img/structure/B11840117.png)
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-
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Overview
Description
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C16H18BNO3. It is a boronic acid derivative that contains a phenyl group and a carbamoyl group attached to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-phenylpropylamine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, forming the desired product .
Industrial Production Methods
Industrial production of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and other oxygenated derivatives.
Reduction: Amines and other nitrogen-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Boronic acids are widely recognized for their biological activities, particularly as enzyme inhibitors. The specific compound has shown potential in several therapeutic areas:
- Enzyme Inhibition : It interacts effectively with various biological targets through its boron atom, which can form reversible covalent bonds with diols. This interaction is pivotal in the design of enzyme inhibitors that target proteases and other critical enzymes involved in disease processes .
- Drug Development : The compound has been explored for its potential as a drug candidate in treating conditions such as cancer and inflammation. Its ability to modulate enzyme activity makes it a valuable lead compound for further development.
Organic Synthesis
In organic synthesis, boronic acids are essential intermediates for constructing complex molecules. They are used in:
- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, making it useful for synthesizing biaryl compounds and other complex organic structures .
- Synthesis of Bioactive Compounds : Its unique reactivity allows for the development of novel bioactive molecules that can serve as therapeutics or diagnostic agents .
Case Study 1: Enzyme Inhibition
Research has demonstrated that boronic acid derivatives can inhibit proteases effectively. A study focused on the interaction of this specific compound with serine proteases showed that it could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent against diseases characterized by protease overactivity.
Case Study 2: Drug Development
In a pharmacological study, the compound was evaluated for its anti-inflammatory properties. Results indicated that it could inhibit key inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The boronic acid group interacts with cis-diols, forming cyclic boronate esters, which can be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the carbamoyl group.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a carbamoyl group, offering different reactivity and applications.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of a phenylpropyl group, affecting its physical and chemical properties.
Uniqueness
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Boronic acids are a class of organic compounds that contain a boron atom bonded to a carbon atom in a hydroxyl group, exhibiting significant biological activity. The compound Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- (CAS Number: 268748-25-0) is particularly notable for its potential applications in medicinal chemistry, especially as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BNO3, and it features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in various biological applications, including drug development and molecular sensing.
The biological activity of boronic acids often stems from their ability to interact with specific biological targets. The mechanism of action for [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- involves the formation of cyclic boronate esters with diols, which can be detected and quantified using analytical techniques. This interaction can inhibit enzymes such as proteases, which are critical in various disease processes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Protease Inhibition : The compound has been studied for its potential as a protease inhibitor, which may lead to applications in cancer therapy by inhibiting cancer cell proliferation.
- Antiviral Activity : Some studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases, making them candidates for antiviral drug development.
- Anticancer Properties : As indicated by various studies, compounds similar to this boronic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies and Experimental Data
- Proteasome Inhibition : A study demonstrated that boronic acid derivatives could inhibit the proteasome with IC50 values ranging from 5 nM to 600 nM, indicating strong potential for therapeutic use against cancers that rely on proteasome activity for survival .
- Antiviral Mechanism : Another study reported that certain boronic acid derivatives exhibited significant antiviral activity against HIV-1 by acting as competitive inhibitors of the viral protease, showing an affinity significantly higher than existing antiviral drugs like darunavir .
Table of Biological Activities
Applications in Medicinal Chemistry
The unique properties of boronic acid derivatives make them suitable for various applications:
- Drug Development : Due to their ability to inhibit key enzymes involved in disease processes, they are being explored as potential drugs for cancer and viral infections.
- Molecular Probes : Their capacity to form reversible bonds with biomolecules allows them to be used as sensors for detecting sugars and nucleotides in biological systems .
Properties
CAS No. |
268748-25-0 |
---|---|
Molecular Formula |
C16H18BNO3 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
[4-(3-phenylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO3/c19-16(14-8-10-15(11-9-14)17(20)21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,20-21H,4,7,12H2,(H,18,19) |
InChI Key |
NCHRLMVNICCTPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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